Product packaging for (Methanesulfonyl)acetyl chloride(Cat. No.:CAS No. 56841-99-7)

(Methanesulfonyl)acetyl chloride

Cat. No.: B7894081
CAS No.: 56841-99-7
M. Wt: 156.59 g/mol
InChI Key: IEJXMQAMBLLVJU-UHFFFAOYSA-N
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Description

Significance of Acyl Halides as Activated Carboxylic Acid Derivatives

Acyl halides, and particularly acyl chlorides, are a cornerstone of organic synthesis, primarily serving as activated derivatives of carboxylic acids. wikipedia.orgsipcam-oxon.comchemguide.co.uk The replacement of the hydroxyl (-OH) group of a carboxylic acid with a halogen, such as chlorine, creates a highly reactive functional group. sipcam-oxon.comchemguide.co.uk This heightened reactivity stems from the excellent leaving group ability of the halide ion and the pronounced electrophilicity of the carbonyl carbon. fiveable.me

This activation allows acyl chlorides to readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, including water, alcohols, amines, and carbanions, to form other carboxylic acid derivatives like esters and amides. wikipedia.orgsipcam-oxon.com Their versatility makes them indispensable intermediates in the synthesis of numerous organic compounds, from pharmaceuticals to advanced materials. fiveable.menoaa.gov The conversion of a carboxylic acid to an acyl chloride is a common strategy to enhance its reactivity for subsequent transformations. libretexts.orgprepchem.com

Property Description Significance in Synthesis
Reactivity Highly reactive due to the electron-withdrawing halogen and carbonyl group. fiveable.meorgsyn.orgEnables reactions with weak nucleophiles that do not react with the parent carboxylic acid.
Versatility Can be converted into a wide range of other functional groups (esters, amides, anhydrides). sipcam-oxon.comServe as central intermediates in multi-step synthetic pathways. arkema.com
Leaving Group The halide ion is an excellent leaving group in nucleophilic substitution reactions. fiveable.meFacilitates rapid reaction kinetics and high yields.

Role of Sulfonyl Groups in Directing Chemical Reactivity and Stability

The sulfonyl group (R-S(=O)₂-R'), characterized by a sulfur atom double-bonded to two oxygen atoms, is a powerful electron-withdrawing group. wikipedia.org This property significantly influences the reactivity and stability of adjacent functional groups. lookchem.com When a sulfonyl group is positioned at the α-carbon of a carbonyl compound, it can stabilize an adjacent carbanion, a feature that is widely exploited in organic synthesis. lookchem.com

The presence of a sulfonyl group can also impact the physical properties of a molecule, such as its polarity and interactions with biological targets. lookchem.com In medicinal chemistry, sulfonyl-containing compounds, like sulfonamides, are a well-established class of drugs with diverse biological activities. lookchem.com The reactivity of the sulfonyl group itself can vary; for instance, sulfonyl chlorides are electrophilic and react with nucleophiles. researchgate.net

Effect of Sulfonyl Group Description Consequence
Electron-Withdrawing Nature Pulls electron density away from adjacent atoms. lookchem.comIncreases the acidity of α-protons and enhances the electrophilicity of nearby carbonyl carbons.
Stabilization of Anions Can stabilize a negative charge on an adjacent carbon atom through resonance and inductive effects. lookchem.comFacilitates the formation of enolates and other carbanionic intermediates.
Chemical Stability The sulfone functional group itself is generally robust and resistant to many chemical transformations. researchgate.netAllows for selective reactions at other parts of the molecule.

Classification and Nomenclature Considerations for Substituted Acyl Chlorides

Acyl chlorides are systematically named by replacing the "-oic acid" suffix of the parent carboxylic acid with "-oyl chloride". sipcam-oxon.comchemguide.co.uk For instance, the acyl chloride derived from acetic acid is named acetyl chloride. sipcam-oxon.com When other functional groups are present, their positions are indicated by numbering the carbon chain, with the carbonyl carbon of the acyl chloride designated as carbon-1. chemguide.co.uk

For (Methanesulfonyl)acetyl chloride, the parent chain is acetyl chloride. The methanesulfonyl group (CH₃SO₂) is a substituent on the carbon adjacent to the carbonyl group (the α-carbon, or carbon-2). Therefore, the systematic IUPAC name is 2-(methylsulfonyl)acetyl chloride. The compound is also known by other names such as (methylsulfonyl)acetyl chloride. lookchem.com

When the acyl chloride is not the principal functional group, it is named using the prefix "chlorocarbonyl-". sipcam-oxon.com The nomenclature of α-sulfonyl acyl chlorides thus follows the established rules of IUPAC nomenclature, treating the sulfonyl group as a substituent on the acyl chloride backbone.

This compound: Properties and Synthesis

This compound is a liquid at room temperature and is classified as a corrosive substance. chemicalbull.com It is a bifunctional compound featuring both a reactive acyl chloride and a strongly electron-withdrawing methanesulfonyl group.

Physical and Chemical Properties of this compound

PropertyValue/DescriptionSource(s)
CAS Number 56841-99-7 chemicalbull.com
Molecular Formula C₃H₅ClO₃S
Appearance Liquid chemicalbull.com
Boiling Point (Predicted) 305.6 ± 25.0 °C lookchem.com
Density (Predicted) 1.455 ± 0.06 g/cm³ lookchem.com
Storage Keep in a cool, dry, well-ventilated place with the lid tightly shut. chemicalbull.com

A common synthetic route to this compound involves the chlorination of its corresponding carboxylic acid, 2-(methylsulfonyl)acetic acid. This transformation can be achieved using a chlorinating agent such as oxalyl dichloride in a suitable solvent like dichloromethane (B109758), often with a catalytic amount of N,N-dimethylformamide. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClO3S B7894081 (Methanesulfonyl)acetyl chloride CAS No. 56841-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO3S/c1-8(6,7)2-3(4)5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJXMQAMBLLVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612029
Record name (Methanesulfonyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56841-99-7
Record name (Methanesulfonyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methanesulfonyl Acetyl Chloride

Approaches to α-Sulfonyl Carboxylic Acids as Precursors

The key precursor, (methylsulfonyl)acetic acid, also known as methanesulfonylacetic acid, is synthesized through methods that establish the characteristic α-sulfonyl carbonyl moiety. tcichemicals.com These approaches generally involve either building upon a pre-existing activated methylene (B1212753) compound or by directly introducing the sulfonyl group onto an acetic acid derivative.

One of the classical and effective strategies for constructing α-sulfonyl carboxylic acids involves the manipulation of compounds containing an activated methylene group (a -CH₂- group flanked by two electron-withdrawing groups). A common pathway is the oxidation of a corresponding α-thioether precursor.

The synthesis often begins with a C₂-synthon like an ester of chloroacetic acid or bromoacetic acid. This is reacted with sodium methanethiolate (B1210775) (NaSMe) to form methylthioacetate. The sulfide (B99878) group in methylthioacetate is then oxidized to the sulfone using a potent oxidizing agent, such as hydrogen peroxide in acetic acid or potassium permanganate. The final step involves the hydrolysis of the ester group to yield the target (methylsulfonyl)acetic acid.

Another approach utilizes the reaction of β-(trifluoromethyl)vinyl sulfonium (B1226848) salts with active methylene compounds, which can lead to various substituted products, demonstrating the versatility of methylene systems in forming C-S bonds. nih.gov Similarly, intramolecular reactions of peroxides with sulfone-stabilized carbanions have been developed to synthesize α-sulfonyl cyclic ethers, a strategy that highlights the reactivity of carbanions adjacent to sulfonyl groups. nih.gov

Table 1: Representative Oxidation Conditions for Sulfide to Sulfone Conversion

Oxidizing AgentSolventTemperatureTypical YieldReference
Hydrogen Peroxide (30%)Acetic AcidRefluxGood to ExcellentGeneric Method
Potassium PermanganateAqueous solutionRoom TemperatureGoodGeneric Method
m-Chloroperoxybenzoic acidDichloromethane (B109758)0 °C to RTHighGeneric Method

This table is illustrative of common laboratory methods for the oxidation of sulfides to sulfones.

Direct sulfonylation involves introducing the methanesulfonyl group directly at the α-position of an acetic acid derivative. This is typically achieved by generating an enolate from an ester of acetic acid, such as tert-butyl acetate, by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate is then quenched with an electrophilic sulfonylating agent like methanesulfonyl chloride. Subsequent hydrolysis of the ester provides the desired α-sulfonyl carboxylic acid.

Recent advances have explored more sophisticated methods for sulfonylation. Iron-catalyzed oxidative sulfonylation of enol acetates with sulfonyl hydrazides provides a route to β-keto sulfones, which are structurally related to α-sulfonyl acids. organic-chemistry.org This method is noted for its regioselectivity and use of environmentally benign reagents. organic-chemistry.org Furthermore, photoredox-catalyzed sulfonylation of silyl (B83357) enolates has emerged as a versatile method, indicating the potential for direct sulfonylation under mild, light-mediated conditions. researchgate.net The direct synthesis of methanesulfonic acid itself from methane (B114726) and sulfur trioxide has also been achieved, providing a fundamental building block for these more complex reagents. researchgate.netwikipedia.org

Conversion of Carboxylic Acids to Acyl Chlorides

The transformation of the carboxylic acid functional group in (methylsulfonyl)acetic acid into an acyl chloride is a crucial step for activating the carbonyl group for subsequent reactions. This conversion is accomplished using specific chlorinating reagents. chemguide.co.uk

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for converting carboxylic acids to their corresponding acyl chlorides. chemicalbook.comyoutube.com

Thionyl Chloride (SOCl₂): This reagent is widely used due to its reactivity and the convenient nature of its byproducts. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. chemguide.co.ukmasterorganicchemistry.com This simplifies the purification of the desired (methanesulfonyl)acetyl chloride. The reaction can be performed neat or in an inert solvent like toluene (B28343) or dichloromethane. youtube.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride. wikipedia.org It also produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and HCl, which facilitates workup. wikipedia.orglibretexts.org Reactions with oxalyl chloride are typically run at lower temperatures and often require a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com The catalyst reacts with oxalyl chloride to form a Vilsmeier intermediate, which is the active chlorinating agent. youtube.com

Table 2: Comparison of Common Chlorinating Reagents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Physical State LiquidLiquid
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Reaction Conditions Often requires heating (reflux)Often proceeds at room temperature or below
Catalyst Not typically required, but sometimes DMF is usedCatalytic DMF is commonly used
Advantages Inexpensive, volatile byproductsMilder conditions, volatile byproducts, high purity of product
Disadvantages Harsher conditions can affect sensitive functional groupsMore expensive, catalyst can generate impurities

The mechanisms by which thionyl chloride and oxalyl chloride convert carboxylic acids to acyl chlorides differ in their intermediates but share the common theme of converting the hydroxyl group into a better leaving group.

Mechanism with Thionyl Chloride:

The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride. youtube.comyoutube.comchemistrysteps.com

A chloride ion is eliminated from the sulfur atom and subsequently deprotonates the carboxylic acid's hydroxyl group, releasing HCl gas. This forms a reactive chlorosulfite intermediate. libretexts.org

The chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com

A tetrahedral intermediate is formed. The intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide and another chloride ion. masterorganicchemistry.com

Mechanism with Oxalyl Chloride (DMF-catalyzed):

The catalyst, DMF, first reacts with oxalyl chloride to form an electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent. youtube.com

The carboxylic acid attacks the electrophilic carbon of the Vilsmeier reagent.

The resulting intermediate collapses, eliminating the amide portion (which is later regenerated) and forming a mixed anhydride.

The chloride ion, generated in the formation of the Vilsmeier reagent, attacks the carbonyl carbon of the original acid moiety.

This nucleophilic acyl substitution leads to the formation of the acyl chloride, along with the regeneration of the DMF catalyst and the release of CO and CO₂ gases. youtube.com

Chemo- and Regioselective Synthesis of α-Methanesulfonyl Functionalities

Achieving chemo- and regioselectivity is paramount in the synthesis of the α-methanesulfonyl group to avoid the formation of unwanted isomers or side products.

Regioselectivity: The term "regioselective" refers to directing the reaction to a specific position on the molecule. In the context of synthesizing (methylsulfonyl)acetic acid, it means ensuring the methanesulfonyl group attaches exclusively to the α-carbon (the carbon adjacent to the carboxyl group).

In direct sulfonylation strategies, the regioselectivity is controlled by the specific generation of the α-enolate. Using a strong, hindered base at low temperatures ensures the kinetic deprotonation at the α-position before other potential side reactions can occur.

In methods involving the elaboration of activated methylene compounds, such as the oxidation of methylthioacetate, the regioselectivity is predetermined by the structure of the starting material. The sulfur atom is already in the correct α-position, and the subsequent oxidation to a sulfone does not change its location.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the conversion of (methylsulfonyl)acetic acid to its acyl chloride, the chlorinating agent must react selectively with the carboxylic acid's -OH group without affecting the sulfone group. The sulfone group (R-SO₂-R) is generally stable and unreactive towards standard chlorinating agents like thionyl chloride and oxalyl chloride under the conditions employed for acyl chloride formation, ensuring high chemoselectivity. sipcam-oxon.com

Optimization of Reaction Conditions for Yield and Purity

The transformation of a carboxylic acid to an acyl chloride is a common and well-established reaction in organic synthesis. For the specific case of producing this compound from 2-(methylsulfonyl)acetic acid, the choice of chlorinating agent, solvent, temperature, and reaction time are critical parameters that significantly influence the outcome.

Detailed research findings indicate that reagents such as oxalyl chloride and thionyl chloride are effective for this conversion. The selection between these two often depends on the desired purity, reaction scale, and the ease of work-up.

Influence of Chlorinating Agent and Solvent

The reaction of 2-(methylsulfonyl)acetic acid with oxalyl chloride in dichloromethane is a documented method for the preparation of this compound. orgsyn.org In this procedure, oxalyl chloride is added dropwise to a mixture of the acid in the solvent. orgsyn.org The reaction is then refluxed for a period to ensure complete conversion. orgsyn.org The choice of dichloromethane as a solvent is advantageous due to its inertness and low boiling point, which simplifies its removal from the final product. orgsyn.org

Thionyl chloride is another widely used reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comchemistrysteps.comlibretexts.org It reacts with carboxylic acids to produce the corresponding acyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which can facilitate purification. libretexts.org The use of a catalyst, such as N,N-dimethylformamide (DMF), is often employed to accelerate the reaction with thionyl chloride. masterorganicchemistry.comresearchgate.net

The following table summarizes typical conditions for the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride and thionyl chloride, which can be applied to the synthesis of this compound.

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

Chlorinating Agent Typical Solvent Catalyst Temperature Reaction Time Typical Yield Reference
Oxalyl Chloride Dichloromethane DMF (catalytic) Room Temp. to Reflux 1 - 4 hours High mdpi.com

Effect of Temperature and Reaction Time

The temperature and duration of the reaction are interdependent variables that must be carefully controlled to maximize yield and minimize the formation of impurities. For the reaction with oxalyl chloride, the process is typically initiated at room temperature and may be heated to reflux to drive the reaction to completion. orgsyn.org A study on the synthesis of various acyl chlorides using oxalyl chloride in dichloromethane reported stirring at 20-25 °C for 4 hours, achieving yields between 80% and 88%. mdpi.com

With thionyl chloride, the reaction can also be performed at room temperature, but heating is often necessary for a reasonable reaction rate. For instance, a procedure for the synthesis of an acyl chloride involved stirring at room temperature for 4 hours, followed by heating at 60 °C for 6 hours, resulting in a 97% yield. researchgate.net In another case, the reaction was conducted overnight at room temperature and then heated to 60°C for an additional 2 hours to ensure completion. researchgate.net

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting carboxylic acid. researchgate.net

Role of Catalysts

The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice in the synthesis of acyl chlorides using both oxalyl chloride and thionyl chloride. masterorganicchemistry.comresearchgate.netmdpi.com The catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate, which then reacts with the carboxylic acid. While the reaction can proceed without a catalyst, its presence generally leads to faster reaction times and milder conditions. Pyridine (B92270) is another base that can be used to catalyze the reaction of thionyl chloride with carboxylic acids. masterorganicchemistry.com

The following interactive table allows for the exploration of how different reaction parameters can influence the yield of acyl chloride synthesis, based on reported findings for similar reactions.

Interactive Data Table: Influence of Reaction Conditions on Acyl Chloride Yield Explore how different parameters may affect the yield.

Chlorinating Agent Solvent Catalyst Temperature (°C) Time (h) Reported Yield (%)
Oxalyl Chloride Dichloromethane DMF 25 4 85
Thionyl Chloride Dichloromethane None 60 10 97
Thionyl Chloride Neat DMF 25-60 18 High

By carefully selecting the chlorinating agent, solvent, temperature, and catalyst, the synthesis of this compound can be optimized to achieve high yields and purity, which is essential for its subsequent applications in organic synthesis.

Chemical Reactivity and Transformation Pathways of Methanesulfonyl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety of (methanesulfonyl)acetyl chloride is highly susceptible to attack by various nucleophiles, leading to the formation of a wide array of carboxylic acid derivatives. These reactions typically proceed through a tetrahedral intermediate, followed by the elimination of a chloride ion.

Amidation with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted (methanesulfonyl)acetamides. The reaction is typically rapid and exothermic. pearson.comchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. pearson.comyoutube.com This is followed by the elimination of a hydrogen chloride (HCl) molecule, which is often neutralized by an excess of the amine or an added base like triethylamine (B128534) or pyridine (B92270) to drive the reaction to completion. commonorganicchemistry.com

The general reaction can be represented as follows:

CH₃SO₂CH₂COCl + R¹R²NH → CH₃SO₂CH₂CONR¹R² + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Table 1: Examples of Amidation Reactions with this compound

AmineProduct
Ammonia (NH₃)(Methanesulfonyl)acetamide
Methylamine (CH₃NH₂)N-Methyl-(methanesulfonyl)acetamide
Diethylamine ((C₂H₅)₂NH)N,N-Diethyl-(methanesulfonyl)acetamide

This table illustrates the expected products from the reaction of this compound with various amines.

Esterification with Alcohols and Phenols

The reaction of this compound with alcohols and phenols yields the corresponding (methanesulfonyl)acetate esters. While the reaction with alcohols can often proceed readily, the esterification of phenols, which are less nucleophilic, may require the presence of a base or the conversion of the phenol (B47542) to its more reactive phenoxide form. libretexts.org The use of a base like pyridine not only catalyzes the reaction but also neutralizes the HCl byproduct. libretexts.org

The general reaction is:

CH₃SO₂CH₂COCl + ROH → CH₃SO₂CH₂COOR + HCl

Where R can be an alkyl or aryl group.

A convenient method for esterification involves the in-situ generation of HCl by adding acetyl chloride to an alcohol. researchgate.netresearchgate.net This approach has been used for the esterification of various carboxylic acids. nih.gov

Table 2: Examples of Esterification Reactions with this compound

Alcohol/PhenolProduct
Methanol (CH₃OH)Methyl (methanesulfonyl)acetate
Ethanol (C₂H₅OH)Ethyl (methanesulfonyl)acetate
Phenol (C₆H₅OH)Phenyl (methanesulfonyl)acetate

This table shows the expected ester products from the reaction of this compound with different alcohols and phenols.

Thiol Esterification with Thiols and Related Sulfur Nucleophiles

Thioesters, which are important intermediates in organic synthesis, can be prepared by reacting this compound with thiols (mercaptans). ias.ac.insemanticscholar.org These reactions are analogous to esterifications and are generally efficient. The greater nucleophilicity of the sulfur atom in a thiol compared to the oxygen in an alcohol often leads to faster reaction rates. The reaction produces a (methanesulfonyl)thioacetate and HCl.

The general reaction is:

CH₃SO₂CH₂COCl + RSH → CH₃SO₂CH₂COSR + HCl

Where R can be an alkyl or aryl group.

Various methods have been developed for the synthesis of thioesters, highlighting their significance in organic chemistry. organic-chemistry.orgnih.gov

Table 3: Examples of Thiol Esterification Reactions with this compound

ThiolProduct
Ethanethiol (C₂H₅SH)S-Ethyl (methanesulfonyl)thioacetate
Thiophenol (C₆H₅SH)S-Phenyl (methanesulfonyl)thioacetate

This table provides examples of the thioester products formed from the reaction of this compound with different thiols.

Reactions Involving the α-Methylene Group

The methylene (B1212753) group (CH₂) situated between the sulfonyl (SO₂) and carbonyl (CO) groups is activated by the electron-withdrawing nature of both functionalities. This makes the α-protons acidic and susceptible to deprotonation by a suitable base.

Deprotonation and Enolate Chemistry

The acidic α-protons of this compound can be removed by a base to form a resonance-stabilized enolate intermediate. The choice of base is crucial to avoid unwanted reactions at the acyl chloride group. Sterically hindered non-nucleophilic bases are often preferred. Enolates are versatile intermediates in organic synthesis. nih.gov

The formation of the enolate can be represented as:

CH₃SO₂CH₂COCl + Base → [CH₃SO₂CH=C(O⁻)Cl]⁻ BaseH⁺

This enolate exists as a hybrid of resonance structures, with the negative charge delocalized over the α-carbon and the oxygen atom.

Electrophilic Additions to Enolate Intermediates

Once formed, the enolate intermediate can react with a variety of electrophiles at the α-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions allow for the functionalization of the α-position of the acetyl chloride.

For example, the enolate can undergo alkylation with alkyl halides or participate in aldol-type condensation reactions with aldehydes and ketones. The regioselectivity of these reactions, favoring attack at the α-carbon, is a key feature of enolate chemistry. nih.gov

Table 4: Potential Electrophilic Addition Reactions to the Enolate of this compound

ElectrophileProduct Type
Alkyl halide (R-X)α-Alkyl-(methanesulfonyl)acetyl chloride
Aldehyde (RCHO)α-(β-Hydroxyalkyl)-(methanesulfonyl)acetyl chloride
Ketone (R₂CO)α-(β-Hydroxyalkyl)-(methanesulfonyl)acetyl chloride

This table outlines the types of products that could be formed by the reaction of the enolate of this compound with various electrophiles.

Intermolecular and Intramolecular Reactivity Profiles

As a derivative of a carboxylic acid, this compound is a highly reactive molecule, a characteristic attributed to the presence of the acyl chloride functional group. wikipedia.org The carbon atom of the acyl chloride is bonded to two highly electronegative atoms, oxygen and chlorine, which withdraw electron density, rendering the carbon atom significantly electrophilic and susceptible to nucleophilic attack. chemguide.co.uk This high degree of reactivity allows for its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiacs.org

The primary mode of intermolecular reactivity for this compound is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is a good leaving group, to form a new acyl compound. chemguide.co.uk

Reactions with Alcohols:

This compound is expected to react readily with alcohols to form esters. This reaction, known as alcoholysis, proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction is typically vigorous and exothermic, producing the corresponding ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk To prevent the liberated HCl from causing side reactions, a non-nucleophilic base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the acid. uomustansiriyah.edu.iqresearchgate.net

Reactions with Amines:

The reaction of this compound with primary or secondary amines yields N-substituted amides. chemguide.co.uklibretexts.org Similar to the reaction with alcohols, this transformation follows a nucleophilic acyl substitution pathway. The nitrogen atom of the amine acts as the nucleophile. chemguide.co.uk Due to the basic nature of amines, two equivalents of the amine are often used: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. chemguide.co.ukstackexchange.com These reactions are generally very rapid and highly exothermic. libretexts.org A specific application involves the reaction of this compound with a secondary amine to produce 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide, a pharmaceutical intermediate. google.com

Hydrolysis:

This compound reacts violently with water in an exothermic reaction to produce 2-(methylsulfonyl)acetic acid and hydrogen chloride. ontosight.ai This hydrolysis is a typical reaction of acyl chlorides and is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon. chemguide.co.uk

Intramolecular Reactivity:

There is limited information available in the surveyed literature regarding specific intramolecular reactions of this compound. The high reactivity of the acyl chloride group generally favors intermolecular reactions with available nucleophiles.

Interactive Table: Intermolecular Reactivity of this compound

NucleophileProduct ClassGeneral Reaction Conditions
Alcohols (R-OH)EstersTypically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl. uomustansiriyah.edu.iqresearchgate.net
Primary Amines (R-NH₂)N-Substituted AmidesOften requires two equivalents of the amine; one as the nucleophile and one as an acid scavenger. chemguide.co.ukstackexchange.com
Secondary Amines (R₂NH)N,N-Disubstituted AmidesSimilar to primary amines, often uses an excess of the amine or an auxiliary base. chemguide.co.uk
Water (H₂O)Carboxylic AcidsVigorous, exothermic reaction. ontosight.ai

Stability and Decomposition Pathways in Various Environments

The stability of this compound is significantly influenced by its environment, particularly by the presence of moisture.

Stability:

As an acyl chloride, this compound is highly sensitive to moisture and will readily hydrolyze upon contact with water or even moist air. ontosight.aiorgsyn.org Therefore, it must be stored in a dry, well-sealed container to maintain its chemical integrity. orgsyn.org

Decomposition Pathways:

The decomposition of this compound can be initiated by heat or by reaction with other substances.

Hydrolytic Decomposition: In the presence of water, the compound decomposes into 2-(methylsulfonyl)acetic acid and hydrogen chloride. ontosight.ai This is the most common decomposition pathway in non-anhydrous conditions.

Thermal Decomposition: While specific studies on the thermal decomposition of this compound are not readily available, the decomposition of simpler acyl chlorides like acetyl chloride can provide insight into potential pathways. When heated, acetyl chloride can decompose via two main routes:

Elimination of Hydrogen Chloride: This pathway leads to the formation of ketene (B1206846). researchgate.net

Decarbonylation: This involves the loss of carbon monoxide to form methyl chloride. researchgate.net

It is plausible that upon heating, this compound could undergo similar decomposition reactions. Thermal decomposition is also expected to produce toxic and corrosive fumes, including sulfur oxides and hydrogen chloride gas.

Interactive Table: Stability and Decomposition of this compound

ConditionEffectDecomposition Products
Presence of Water/MoistureHighly unstable, undergoes rapid hydrolysis. ontosight.ai2-(Methylsulfonyl)acetic acid, Hydrogen chloride
Elevated TemperatureLikely unstable; decomposition pathways are inferred from simpler acyl chlorides.Potential for formation of a sulfonyl-substituted ketene and HCl, or decarbonylation products, along with sulfur oxides. researchgate.net

Mechanistic Investigations of Methanesulfonyl Acetyl Chloride Reactions

Elucidation of Acyl Substitution Mechanisms (Addition-Elimination)

The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction proceeds through a well-established two-step mechanism known as the addition-elimination pathway. masterorganicchemistry.comlibretexts.org

The process begins with the nucleophilic attack on the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk The carbon atom in the -COCl group is rendered significantly electron-deficient due to the high electronegativity of both the oxygen and chlorine atoms, making it a prime target for nucleophiles. libretexts.org In the case of (methanesulfonyl)acetyl chloride, the powerful electron-withdrawing inductive effect of the adjacent methanesulfonyl (CH₃SO₂) group further increases the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles compared to a simple acyl chloride like ethanoyl chloride.

Mechanism Steps:

Addition: A nucleophile (Nu-H), such as water, an alcohol, or an amine, attacks the carbonyl carbon. chemguide.co.uk This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. masterorganicchemistry.comlibretexts.org

Elimination: The tetrahedral intermediate is transient. byjus.com The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uk Concurrently, the chloride ion, being an excellent leaving group, is expelled. libretexts.orgkhanacademy.org Finally, the chloride ion typically abstracts a proton from the attacking nucleophile, yielding the final substitution product and hydrogen chloride. libretexts.orgchemguide.co.uk

This addition-elimination sequence is common for reactions with various nucleophiles. libretexts.org For instance, the reaction with water (hydrolysis) yields (methanesulfonyl)acetic acid, while reaction with an alcohol (alcoholysis) produces the corresponding ester. chemguide.co.ukchemguide.co.uk The high reactivity means that this compound will react readily even with atmospheric moisture. youtube.comchemguide.co.uk

The general scheme for this mechanism is as follows: Step 1: Nucleophilic Addition

Generated code

Step 2: Elimination of Leaving Group

Generated code

The stability of the leaving group is a crucial factor, and the chloride ion (Cl⁻) is a very stable anion, making this process highly favorable. khanacademy.org

Studies of Proton Transfer and Carbanion Formation at the α-Position

The hydrogen atoms on the carbon situated between the carbonyl group and the sulfonyl group (the α-position) in this compound are exceptionally acidic. This heightened acidity is due to the powerful stabilizing effect of both adjacent functional groups on the resulting conjugate base, a carbanion.

The sulfonyl group (SO₂) is known to effectively stabilize an adjacent negative charge through resonance and inductive effects. rsc.org Similarly, a carbonyl group (C=O) also stabilizes an α-carbanion. In this compound, these effects are combined, making proton abstraction by a base a feasible process.

Carbanion Formation:

Generated code

(where B: is a base)

The resulting carbanion is resonance-stabilized, with the negative charge delocalized over the oxygen atoms of both the sulfonyl and carbonyl groups. The study of aryl-substituted methanedisulfones has shown that the acidity of such carbon acids is significant, with pKa values in the range of 10-12 in aqueous solutions. rsc.org This suggests that the α-protons in this compound would be readily removed by a suitable base.

This carbanion formation can lead to alternative reaction pathways besides direct acyl substitution. For example, the carbanion itself can act as a nucleophile in subsequent reactions. Furthermore, under certain conditions, particularly with strong bases and in the absence of other nucleophiles, elimination reactions could potentially occur, possibly leading to the formation of a sulfene (B1252967) intermediate via a different mechanism than the one typically observed for simple sulfonyl chlorides. researchgate.net

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. The electron-withdrawing nature of the α-methanesulfonyl group has a profound impact on the reaction rates.

Kinetic Aspects: The rate of nucleophilic acyl substitution is highly dependent on the electrophilicity of the carbonyl carbon. libretexts.org The strong inductive effect of the methanesulfonyl group enhances this electrophilicity, thereby increasing the rate of the initial nucleophilic attack. This suggests that this compound would be kinetically more reactive towards nucleophiles than unsubstituted acetyl chloride.

Kinetic studies on the hydrolysis of methanesulfonyl chloride have shown different mechanisms depending on the pH, including direct nucleophilic attack by water at low pH and a rate-determining attack by hydroxide (B78521) to form a sulfene intermediate at higher pH. researchgate.net While the reaction center here is the acyl chloride, the principles of how solvent and pH affect reaction rates are relevant. Solvolysis studies of methanesulfonyl chloride in various aqueous binary mixtures also indicate complex dependencies on the solvent composition. researchgate.net

Illustrative Kinetic Data for Related Compounds

To illustrate the reactivity, the table below presents kinetic data for the hydrolysis of related acyl and sulfonyl chlorides. Note that specific data for this compound is not available in the cited literature; these values serve as a reference.

CompoundReactionRate Constant (k)Conditions
Acetyl ChlorideHydrolysisVery Rapid298 K
Methanesulfonyl ChlorideHydrolysisVaries with pH25 °C, 0.1 M KCl

Data inferred from descriptive accounts in youtube.comchemguide.co.uk and kinetic studies in researchgate.net.

Thermodynamic Aspects: Thermodynamic data provides insight into the energetics of the reactions. The heat of formation for liquid methanesulfonyl chloride has been determined as -126.91 ± 1.54 kcal/mol, and its free energy of hydrolysis is -25.11 ± 3.04 kcal/mol. researchgate.net For comparison, the heat of hydrolysis for acetyl chloride is approximately -22.58 kcal/mol (-94.47 kJ/mol). nist.gov

Thermodynamic Data for Related Compounds

CompoundPropertyValue (kcal/mol)Reference
Methanesulfonyl ChlorideHeat of Formation (liquid)-126.91 ± 1.54 researchgate.net
Methanesulfonyl ChlorideFree Energy of Hydrolysis-25.11 ± 3.04 researchgate.net
Acetyl ChlorideEnthalpy of Hydrolysis (liquid)-22.58 nist.gov

These values indicate that the hydrolysis reactions for both functional groups are thermodynamically favorable. Given the enhanced electrophilicity of the carbonyl in this compound, its reaction with nucleophiles is expected to be a highly exothermic and spontaneous process.

Computational Chemistry Approaches to Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, analyzing transition state structures, and understanding reactivity. nih.govresearchgate.net While specific DFT studies on this compound were not found, the methodology is well-suited to investigate its reactions.

Transition State Analysis for Acyl Substitution: A computational study would model the addition-elimination mechanism. Researchers can calculate the geometries and energies of the reactants, the tetrahedral intermediate, the transition state connecting them, and the products. mdpi.com The HOMO-LUMO energy gap is often calculated to describe the chemical reactivity and kinetic stability of a molecule. researchgate.net

For the reaction of this compound with a nucleophile like water, DFT calculations could:

Visualize the Transition State: Determine the precise geometry of the transition state for the initial nucleophilic attack, showing the bond lengths of the forming C-Nu bond and the breaking C=O pi bond.

Calculate Activation Energy: Quantify the energy barrier (activation energy) for the reaction. This would allow for a quantitative comparison of its reactivity against simpler acyl chlorides like acetyl chloride, confirming the activating effect of the methanesulfonyl group.

Analyze Charge Distribution: Map the electrostatic potential to visualize the electron-deficient carbonyl carbon and confirm the influence of the sulfonyl group.

Transition State for Proton Transfer: Similarly, the proton transfer from the α-carbon to a base could be modeled. DFT calculations can be used to find the transition state for this process and determine its energy barrier. mdpi.comnih.gov This would provide insight into the kinetic acidity of the compound and the feasibility of carbanion formation under various conditions. Such studies have been used to investigate proton transfers involving chloride ions and other species. mdpi.comnih.gov

By analyzing the computed energy profiles for both the acyl substitution and proton transfer pathways, researchers could predict which reaction is more likely to occur under specific conditions (e.g., choice of nucleophile and base). nih.gov

Applications in Complex Molecule Synthesis and Chemical Derivatization

Utilization as a Building Block for Carbonyl Compounds

The acyl chloride functional group in (methanesulfonyl)acetyl chloride serves as a powerful electrophilic site for the formation of new carbon-carbon bonds, enabling the synthesis of a variety of carbonyl compounds.

A significant application of acyl chlorides is their conversion to ketones. While highly reactive organometallic reagents like Grignard reagents typically react with acyl chlorides to produce tertiary alcohols through double addition, less reactive organocuprates, known as Gilman reagents (Li[CuR₂]), can be used to selectively synthesize ketones. wikipedia.orgchemistrysteps.com The reaction of this compound with a Gilman reagent provides a direct route to functionalized ketones, where the reaction stops after the addition of one alkyl or aryl group from the reagent. chemistrysteps.commasterorganicchemistry.com

The general reaction involves the nucleophilic acyl substitution where the Gilman reagent attacks the carbonyl carbon of this compound, leading to the displacement of the chloride leaving group and the formation of a new ketone. The lower reactivity of Gilman reagents compared to Grignards prevents a second addition to the newly formed ketone. chemistrysteps.com This selectivity is crucial for producing β-keto sulfones in high yield without the formation of alcohol byproducts.

Table 1: Synthesis of Ketones from this compound and Gilman Reagents

Gilman Reagent (Li[CuR₂]) R Group Product Ketone
Lithium dimethylcuprate (Li[Cu(CH₃)₂]) Methyl 1-(Methylsulfonyl)propan-2-one
Lithium diphenylcuprate (Li[Cu(C₆H₅)₂]) Phenyl 1-(Methylsulfonyl)-2-phenylethan-1-one
Lithium divinylcuprate (Li[Cu(CH=CH₂)₂]) Vinyl 1-(Methylsulfonyl)but-3-en-2-one
Lithium di-tert-butylcuprate (Li[Cu(C(CH₃)₃)₂]) tert-Butyl 1-(Methylsulfonyl)-3,3-dimethylbutan-2-one

This table illustrates the expected ketone products from the reaction of this compound with various Gilman reagents.

The synthesis of aldehydes from acyl chlorides requires the use of sterically hindered and less reactive hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), to prevent over-reduction to the primary alcohol.

This compound is intrinsically a precursor to β-keto sulfones. The reaction of this reagent with various carbon-based nucleophiles directly yields a diverse range of β-keto sulfones. researchgate.net This class of compounds is of significant interest in organic synthesis due to the presence of three key functional groups: a carbonyl group, a sulfonyl group, and an acidic α-methylene group flanked by both electron-withdrawing groups. rsc.org

The synthesis of β-keto sulfones is an area of active research, with various methods developed that utilize precursors like α-haloketones, alkynes, or ketones with sulfonylating agents. researchgate.netrsc.orgresearchgate.net The use of this compound provides a direct and efficient entry into this class of molecules. For example, reaction with a Grignard reagent (RMgX) will yield a β-keto sulfone of the structure CH₃SO₂CH₂C(=O)R.

Table 2: Formation of β-Keto Sulfones from this compound

Nucleophile Reagent Example Product β-Keto Sulfone
Grignard Reagent Ethylmagnesium Bromide (CH₃CH₂MgBr) 1-(Methylsulfonyl)butan-2-one
Organolithium Reagent n-Butyllithium (CH₃(CH₂)₃Li) 1-(Methylsulfonyl)hexan-2-one
Enolate Lithium enolate of Acetone 1-(Methylsulfonyl)pentane-2,4-dione
Friedel-Crafts Acylation Benzene / AlCl₃ 1-(Methylsulfonyl)-2-phenylethan-1-one

This table shows representative examples of β-keto sulfones synthesized from this compound and different classes of nucleophiles.

Introduction of Methanesulfonylacetate Moieties in Target Structures

The primary role of this compound in synthesis is to act as an acylating agent to introduce the methanesulfonylacetate group (CH₃SO₂CH₂CO-). This moiety can be appended to a wide range of molecules through reaction with various nucleophiles. The reactivity is characteristic of acyl chlorides, which readily react with heteroatom nucleophiles. drugbank.com

Alcohols (O-Acylation): Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) yields methanesulfonylacetate esters.

Amines (N-Acylation): Primary and secondary amines react readily to form N-substituted methanesulfonylacetamides.

Thiols (S-Acylation): Thiols can be acylated to produce the corresponding thioesters.

The introduction of this moiety can significantly alter the chemical properties of the parent molecule, for instance, by increasing its acidity or providing a handle for further synthetic transformations at the active methylene (B1212753) position. The esters, such as methyl methanesulfonylacetate nih.gov and ethyl methanesulfonylacetate nih.gov, are themselves useful synthetic intermediates.

Role in the Synthesis of Biologically Relevant Molecules

While specific examples detailing the use of this compound in the synthesis of marketed drugs are scarce in the literature, its potential as a building block for biologically active compounds is significant. The β-keto sulfone structural motif is present in various molecules with demonstrated biological activity, including anti-cancer and anti-HIV agents. nih.gov For instance, visible-light-mediated protocols have been used to synthesize β-keto sulfones that act as potent anti-analgesic agents and CES1 inhibitors. rsc.org

The ability of this compound to readily generate diverse β-keto sulfones makes it a potentially valuable tool in medicinal chemistry for the rapid assembly of compound libraries for drug discovery. Furthermore, other complex sulfonyl-containing acyl chlorides are known to be key intermediates in pharmaceutical manufacturing. For example, 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone, which also contains a methanesulfonyl group and an acyl chloride, is a critical intermediate in the synthesis of the antibiotic mezlocillin. researchgate.net This precedent highlights the industrial relevance of bifunctional reagents like this compound.

Derivatization Strategies for Analytical Characterization

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to enhance its detection, improve its separation in chromatography, or increase its volatility for gas chromatography. researchgate.netgoogle.com The high reactivity of the acyl chloride group makes this compound a candidate for use as a derivatization reagent.

It can be used to "tag" molecules containing nucleophilic functional groups, such as primary and secondary amines, phenols, and thiols. The reaction introduces the methanesulfonylacetyl group onto the analyte. This can be advantageous for several reasons:

Enhanced UV or Mass Spectrometric Detection: The introduction of the sulfonyl group can alter the analyte's response in a detector. For high-performance liquid chromatography (HPLC), this might involve creating a derivative with a strong chromophore for UV detection. google.com

Improved Chromatographic Behavior: Derivatization can change the polarity and size of an analyte, leading to better peak shape, resolution, and retention times in chromatographic separations.

Trace Analysis: For detecting trace amounts of impurities, derivatization can significantly lower the limit of detection (LOD) and limit of quantification (LOQ). For instance, various acyl chlorides are themselves considered potential genotoxic impurities in drug substances, and their detection at parts-per-million (ppm) levels often requires derivatization with reagents like 2-nitrophenylhydrazine (B1229437) before HPLC analysis. researchgate.net Similarly, this compound could be used to derivatize otherwise difficult-to-detect analytes. Dansyl chloride, another sulfonyl chloride, is widely used to derivatize amines and phenols to enhance detection in liquid chromatography-mass spectrometry (LC-MS). nih.gov

A patent describes a method for detecting methanesulfonyl chloride in industrial waste by derivatizing it with benzylamine (B48309) and then analyzing the product via HPLC, demonstrating the utility of derivatization for sulfonyl chlorides. google.com

Advanced Spectroscopic and Computational Characterization of Methanesulfonyl Acetyl Chloride and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (e.g., 500 MHz or higher) would be the primary tool for elucidating the proton (¹H) and carbon-13 (¹³C) environments within the molecule.

In ¹H NMR, the methylene (B1212753) protons (—CH₂—) flanked by the sulfonyl and carbonyl groups are expected to appear as a singlet, with a chemical shift significantly downfield due to the strong electron-withdrawing effects of both adjacent functional groups. The methyl protons (—SO₂CH₃) would also present as a singlet, at a chemical shift characteristic of a methyl group attached to a sulfonyl group.

In ¹³C NMR, three distinct signals would be anticipated, corresponding to the carbonyl carbon, the methylene carbon, and the methyl carbon. The carbonyl carbon would exhibit the most downfield chemical shift, followed by the methylene carbon, and finally the methyl carbon.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons, although for a molecule of this simplicity, they would primarily serve to verify the assignments made from 1D spectra.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is crucial for identifying the characteristic functional groups.

A strong, sharp absorption band is expected in the region of 1780-1820 cm⁻¹ due to the C=O stretching vibration of the acyl chloride. This high frequency is characteristic of acyl chlorides.

Two distinct, strong absorption bands would be observed for the sulfonyl group (SO₂), corresponding to its asymmetric and symmetric stretching vibrations, typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of (methanesulfonyl)acetyl chloride. This technique provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₃H₅ClO₃S). Fragmentation patterns observed in the mass spectrum would offer further structural evidence, for instance, by showing the loss of a chlorine atom or the cleavage of the C-S bond.

Spectroscopic Technique Expected Observation for this compound Information Gained
¹H NMRSinglet for —CH₂—; Singlet for —SO₂CH₃Electronic environment and connectivity of protons
¹³C NMRSignal for C=O; Signal for —CH₂—; Signal for —SO₂CH₃Carbon skeleton and functional group identification
IR SpectroscopyStrong C=O stretch (~1800 cm⁻¹); Asymmetric and symmetric SO₂ stretchesPresence of key functional groups (acyl chloride, sulfone)
High-Resolution Mass SpectrometryAccurate mass determination; Characteristic fragmentationElemental composition and structural verification

Theoretical Chemistry Investigations of Electronic Structure and Bonding

Theoretical chemistry provides profound insights into the electronic structure and the nature of chemical bonding in this compound, which are not directly observable through experimental techniques.

Ab Initio and Density Functional Theory (DFT) Methods: These first-principles calculations would be used to model the molecule's electronic ground state. DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular properties.

Molecular Orbital (MO) Analysis: The calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental. The energy and spatial distribution of these frontier orbitals are key determinants of the molecule's reactivity. For this compound, the LUMO is expected to be localized primarily on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO would likely have significant contributions from the lone pairs on the oxygen and chlorine atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to understand the bonding in terms of localized electron-pair bonds and lone pairs. This method can quantify the hybridization of atomic orbitals, bond polarities, and delocalization of electron density through hyperconjugation. For instance, NBO analysis could reveal the extent of electron withdrawal from the methylene group by the adjacent sulfonyl and carbonyl functionalities.

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations are powerful predictive tools for understanding the reactivity and selectivity of this compound in chemical reactions.

Electrostatic Potential (ESP) Mapping: The calculation and visualization of the electrostatic potential mapped onto the electron density surface would highlight the electron-rich and electron-poor regions of the molecule. A strong positive potential (blue region) would be expected around the carbonyl carbon, confirming it as the primary electrophilic site for reactions with nucleophiles.

Calculation of Reaction Barriers: By modeling the transition states of potential reactions, quantum chemical calculations can predict the activation energies. For example, the reaction barriers for acylation of different nucleophiles (e.g., an amine versus an alcohol) could be calculated to predict the selectivity of this compound. This allows for a theoretical comparison of reaction rates and the feasibility of different reaction pathways.

Computational Method Predicted Property for this compound Significance
DFT (e.g., B3LYP)Optimized geometry, vibrational frequenciesAccurate molecular structure and comparison with IR data
HOMO/LUMO AnalysisEnergy gap, spatial distribution of frontier orbitalsInsight into electronic transitions and sites of reaction
Electrostatic Potential MapIdentification of electrophilic and nucleophilic sitesPrediction of how the molecule will interact with other reagents
Transition State CalculationActivation energies for various reaction pathwaysPrediction of reaction kinetics and product selectivity

Molecular Dynamics Simulations of Reactive Pathways

While quantum chemical calculations are excellent for modeling individual molecules and reaction steps, molecular dynamics (MD) simulations can provide insights into the behavior of the molecule in a condensed phase (i.e., in a solvent) and over time.

Solvent Effects: MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. This is crucial as solvent can significantly influence reaction rates and pathways through stabilization of reactants, products, and transition states. For instance, simulations in a polar aprotic solvent versus a nonpolar solvent would reveal different conformational preferences and reactive encounters.

Exploring Reaction Mechanisms: By combining quantum mechanics with molecular mechanics (QM/MM methods), MD simulations can be used to model the entire course of a reaction, such as the nucleophilic acyl substitution. This approach treats the reacting species with a high level of theory (QM) while the solvent is modeled with a less computationally expensive method (MM). This would allow for the visualization of the bond-breaking and bond-forming processes in a dynamic environment, providing a more complete picture of the reaction mechanism than static calculations alone.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling (Methanesulfonyl)acetyl chloride in laboratory settings?

  • Methodological Answer :

  • PPE : Wear gas-tight respirators (JIS T 8152), chemical-resistant gloves (JIS T 8116), and safety goggles (JIS T 8147) to prevent skin/eye contact and inhalation .
  • Ventilation : Use fume hoods to maintain airborne concentrations below exposure limits. Avoid confined spaces without adequate airflow .
  • Emergency Response : For spills, collect material in inert containers, avoid water (to prevent hydrolysis), and neutralize residues with sodium bicarbonate. For exposure, rinse eyes/skin with water for 15+ minutes and seek immediate medical attention .
  • Storage : Keep in corrosion-resistant containers at 15–25°C, away from oxidizers and moisture. Label containers with GHS hazard symbols (H314, H330) .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer :

  • Reactivity : Hydrolyzes slowly in water but reacts exothermically with amines or alcohols. Monitor reaction temperatures to avoid runaway reactions .
  • Stability : Light-sensitive; store in amber glass. Decomposes above 100°C, releasing SOx and CO .
  • Physical Data : Boiling point ~51°C, density ~1.48 g/cm³. Use low-temperature distillation (<2 mm Hg) to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide synthesis using this compound?

  • Methodological Answer :

  • Stoichiometry : Use 1.1–1.3 equivalents of this compound relative to amines to account for hydrolysis losses. Add bases (e.g., pyridine) to scavenge HCl and drive the reaction .
  • Solvent Choice : Anhydrous dichloromethane or THF minimizes side reactions. Pre-dry solvents over molecular sieves .
  • Kinetics : Monitor reaction progress via TLC (Rf shift) or <sup>1</sup>H NMR (disappearance of amine protons). Quench excess reagent with ice-cold sodium bicarbonate .

Q. What analytical techniques validate the purity and identity of this compound derivatives?

  • Methodological Answer :

  • Spectroscopy : <sup>13</sup>C NMR (carbonyl signal at ~170 ppm, sulfonyl at ~45 ppm) and IR (S=O stretch at 1350–1160 cm⁻¹) confirm functional groups .
  • Chromatography : HPLC with UV detection (λ = 210 nm) quantifies residual starting materials. Use C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Verify sulfur content (±0.3%) to assess hydrolytic degradation .

Q. How should researchers address contradictions in toxicity data for this compound?

  • Methodological Answer :

  • Data Gaps : Existing AEGL-3 values (e.g., 0.053 ppm for 4-hour exposure) are extrapolated from limited rodent studies. Design acute toxicity assays using OECD TG 403 guidelines to refine NOAEL/LOAEL .
  • Mechanistic Studies : Use in vitro models (e.g., lung epithelial cells) to assess oxidative stress markers (ROS, glutathione depletion) linked to respiratory toxicity .
  • Cross-Species Validation : Compare rodent LC50 data with computational QSAR models to predict human thresholds .

Q. What strategies mitigate decomposition risks during purification of this compound?

  • Methodological Answer :

  • Low-Pressure Distillation : Use short-path distillation at <5 mm Hg to reduce thermal stress. Collect fractions at 35–40°C .
  • Stabilizers : Add 1% hydroquinone to inhibit radical-induced decomposition during storage .
  • Moisture Control : Use argon-sparged solvents and molecular sieves in reaction vessels to suppress hydrolysis .

Methodological Design Considerations

Q. How to design experiments analyzing the environmental fate of this compound?

  • Methodological Answer :

  • Biodegradation : Use OECD 301F respirometry to measure BOD/COD ratios. Low BCF (1.9) suggests minimal bioaccumulation .
  • Soil Mobility : Estimate Koc (6.1) via molecular connectivity indices; high mobility necessitates containment in clay-rich soils .
  • Hydrolysis Pathways : Track degradation products (methanesulfonic acid, HCl) via ion chromatography at pH 7–9 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.